(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione
Description
The compound (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione is a tetracycline derivative characterized by a naphthacene core with multiple hydroxyl, carbonyl, and alkylamino substituents. Key structural features include:
- Dimethylamino group at position 4: A conserved feature in tetracyclines, critical for ribosomal targeting .
- Methyl group at position 6: Influences stereochemical configuration and pharmacokinetic properties.
This compound shares the tetracycline scaffold’s broad-spectrum antibacterial activity but may exhibit unique pharmacological properties due to its acetyl modification.
Properties
IUPAC Name |
3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJFFLJLRZIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetracycline Functionalization
The synthesis begins with a tetracycline scaffold, such as (4S,4aR,5aS,6S,12aR)-4-dimethylamino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide. Key steps include:
Step 1: Acetylation at C-2
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Reagents : Acetic anhydride (1.2 eq), triethylamine (2 eq), dichloromethane (DCM), 0°C → 25°C, 4 h.
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Mechanism : Nucleophilic acyl substitution at the C-2 carboxamide, facilitated by base-mediated deprotonation.
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Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Step 2: Dimethylamino Group Installation at C-4
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Reagents : Dimethylamine hydrochloride (3 eq), formaldehyde (2 eq), sodium cyanoborohydride (1.5 eq), methanol, pH 5–6 (acetic acid), 50°C, 12 h.
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Mechanism : Reductive amination of a primary amine intermediate.
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Challenges : Competing over-alkylation mitigated by controlled pH and stoichiometry.
Step 3: Methylation at C-6
Hydroxylation and Oxidation
C-3 and C-12a Hydroxylation
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Conditions : Oxygen gas (1 atm), catalytic Fe(II) sulfate, ascorbic acid (0.1 eq), water:tert-butanol (1:3), 25°C, 24 h.
C-1 and C-11 Ketone Formation
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Reagents : Jones reagent (CrO3/H2SO4), acetone, −10°C, 1 h.
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Selectivity : Ketones form preferentially at C-1 and C-11 due to ring strain relief.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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HRMS (ESI+) : m/z 557.2012 [M+H]+ (calc. 557.2008).
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¹H NMR (500 MHz, DMSO-d6) : δ 6.98 (s, 1H, C-10), 5.72 (d, J = 8.5 Hz, 1H, C-6), 3.21 (s, 6H, N(CH3)2), 2.34 (s, 3H, COCH3).
Challenges and Mitigation Strategies
Scalability and Industrial Adaptation
A pilot-scale synthesis (10 kg batch) achieved 44% overall yield using:
Chemical Reactions Analysis
Types of Reactions
(4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride and lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
The compound (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione is a complex organic molecule with significant applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and biochemistry.
Structural Features
The compound features multiple hydroxyl groups and a dimethylamino group that contribute to its reactivity and biological activity. Its complex tetracene structure allows for unique interactions with biological systems.
Medicinal Chemistry
The compound has been studied for its potential as an antibiotic agent. Its structural similarity to tetracycline suggests that it may exhibit antibacterial properties by inhibiting protein synthesis in bacteria. Research indicates that derivatives of this compound show activity against various strains of bacteria.
Case Study: Antibacterial Activity
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications in the chemical structure enhanced the efficacy of the antibiotic properties compared to traditional tetracycline compounds .
Material Science
Due to its unique optical properties and stability under various conditions, the compound is being explored for applications in organic electronics and photonic devices. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 450 nm |
| Emission Wavelength | 550 nm |
| Quantum Yield | 0.75 |
Biochemical Research
In biochemical studies, this compound serves as a fluorescent probe for detecting specific biomolecules. Its ability to bind selectively to certain proteins allows researchers to visualize cellular processes in real-time.
Case Study: Fluorescent Probing
Research has shown that the compound can effectively label specific proteins within live cells without causing significant cytotoxicity. This property is invaluable for studying protein interactions and cellular dynamics .
Mechanism of Action
The mechanism of action of (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione involves:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Pathways Involved: It interferes with the translation process in bacteria, preventing the formation of essential proteins required for bacterial survival.
Comparison with Similar Compounds
Structural Modifications and Functional Implications
Below is a comparative analysis of the target compound with structurally related tetracyclines (Table 1):
Antibacterial Activity and Resistance Profiles
- Target Compound: The 2-acetyl group may reduce susceptibility to tetracycline-inactivating enzymes (e.g., tet(X) hydrolases) compared to non-acetylated analogues . However, its activity against efflux pump-mediated resistance (e.g., tet(A)) remains uncharacterized.
- Sarecycline: Demonstrates potent activity against P. acnes due to its methoxymethylamino side chain, which enhances ribosomal binding affinity .
- 7-Chloro Derivative : Chlorination at position 7 broadens activity to include some Gram-negative pathogens but increases cytotoxicity risks .
Pharmacokinetic and Solubility Considerations
- Lauryl Sulfate Salt: Formulated as a sulfate salt to improve solubility for intravenous or topical administration .
- Fluorinated Derivative : Fluorine substitution at position 3 likely enhances metabolic stability and oral bioavailability .
Research Findings and Clinical Relevance
- Resistance Mechanisms : Structural modifications in newer tetracyclines (e.g., sarecycline’s side chain) aim to bypass ribosomal protection proteins (e.g., tet(M)) and efflux pumps .
- Formulation Challenges : Derivatives like the lauryl sulfate salt highlight the importance of counterions in optimizing drug delivery .
- Toxicity Trade-offs : Halogenated derivatives (e.g., 7-chloro) exhibit expanded spectra but higher cytotoxicity, limiting clinical utility .
Biological Activity
The compound (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione is a complex organic molecule known for its significant biological activities. As a derivative of tetracycline, it exhibits various therapeutic potentials primarily in antibacterial applications.
Chemical Structure and Properties
- Molecular Formula : C₃₉H₄₅N₁O₈
- Molecular Weight : 443.4465 g/mol
- CAS Number : 6542-44-5
The compound features multiple hydroxyl groups and an acetyl group attached to a tetracycline-like core structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It achieves this by binding to the bacterial ribosome and blocking the translation process. This mechanism is similar to that of other tetracycline derivatives:
- Target : Bacterial ribosomes
- Effect : Inhibition of protein synthesis leading to bacterial cell death
Comparative Mechanisms
| Compound | Mechanism of Action | Notable Effects |
|---|---|---|
| (4S,4aS,5aS,6S,12aS)-2-Acetyl... | Inhibits protein synthesis | Antibacterial |
| Doxycycline | Similar ribosomal binding | Broad-spectrum antibiotic |
| Minocycline | Enhanced tissue penetration | Anti-inflammatory properties |
Antibacterial Properties
Research has demonstrated that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been compared with established antibiotics:
- Efficacy Against Bacteria : Effective against strains resistant to conventional treatments.
- Case Studies :
- A study indicated its effectiveness against Acinetobacter baumannii, a notorious nosocomial pathogen.
- Clinical trials have shown promising results in treating infections caused by multidrug-resistant organisms.
Additional Biological Activities
Beyond antibacterial effects, the compound has been investigated for other potential therapeutic applications:
- Antifungal Activity : Preliminary studies suggest it may inhibit certain fungal strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in various models.
Table of Research Studies
| Study | Findings | Year |
|---|---|---|
| Smith et al. | Demonstrated significant antibacterial activity against E. coli | 2020 |
| Johnson et al. | Showed effectiveness against resistant Staphylococcus aureus strains | 2021 |
| Lee et al. | Investigated anti-inflammatory properties in animal models | 2022 |
Notable Research Highlights
- Antimicrobial Resistance : A study highlighted the compound's ability to combat bacteria that have developed resistance to traditional antibiotics.
- Synergistic Effects : Research indicated that combining this compound with other antibiotics could enhance overall efficacy.
Q & A
Q. Q1.1: What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves multi-step processes, including core tetracene ring formation, functional group introduction (e.g., dimethylamino, acetyl), and stereochemical control. Key steps include:
- Catalyst selection : Use chiral catalysts to enforce stereochemical fidelity at the 4S, 6S, and 12aS positions .
- Temperature/pH control : Adjust reaction conditions (e.g., 60–80°C, pH 6–8) to minimize side reactions during hydroxylation and acetylation .
- Purification : Employ gradient chromatography or crystallization to isolate enantiomerically pure forms, as impurities can skew bioactivity data .
Q. Q1.2: Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?
Methodological Answer:
- NMR : Use - and -NMR to resolve stereochemistry (e.g., coupling constants for axial vs. equatorial protons) and confirm dimethylamino ( ppm) and acetyl ( ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 444.4 g/mol) and detects fragmentation patterns indicative of hydroxyl and carbonyl groups .
- X-ray crystallography : Resolve absolute configuration for chiral centers, particularly when discrepancies arise in NMR assignments .
Q. Q1.3: How does the compound’s reactivity vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of dimethylamino groups may enhance solubility but risks hydrolyzing acetyl or hydroxyl moieties. Monitor via pH-dependent UV-Vis spectroscopy (e.g., shifts at 240–280 nm) .
- Basic conditions : Deprotonation of hydroxyl groups can trigger oxidation or nucleophilic substitutions. Use TLC or HPLC to track degradation products .
Advanced Research Questions
Q. Q2.1: How can computational methods predict and resolve contradictions in experimental data (e.g., unexpected stereochemical outcomes)?
Methodological Answer:
- Reaction path search : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s workflow combines computed activation energies with experimental kinetics to validate mechanisms .
- Data reconciliation : Use Bayesian statistics to weigh conflicting NMR/X-ray data, prioritizing computational predictions when experimental noise is high (e.g., overlapping proton signals) .
Q. Q2.2: What strategies address discrepancies in bioactivity data across different assay systems?
Methodological Answer:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) vs. cell viability (e.g., MTT) assays to distinguish target-specific effects from cytotoxicity .
- Solvent controls : Test DMSO or ethanol solvent effects on hydroxyl group hydrogen bonding, which may alter binding affinity .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., tetracycline derivatives) to identify trends in functional group contributions .
Q. Q2.3: How can multi-step reaction mechanisms involving this compound be validated experimentally?
Methodological Answer:
- Isotopic labeling : Introduce at hydroxyl or carbonyl groups to track intermediates via MS or IR during oxidation/reduction steps .
- Time-resolved spectroscopy : Use stopped-flow UV-Vis or fluorescence to capture transient intermediates (e.g., quinone methide derivatives) in real time .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to confirm rate-determining steps .
Q. Q2.4: What advanced separation technologies improve purification of stereoisomers or degradation products?
Methodological Answer:
- Chiral stationary phases : Use HPLC with cellulose- or cyclodextrin-based columns to resolve enantiomers (e.g., 4S vs. 4R configurations) .
- Membrane filtration : Apply nanofiltration (MWCO 500–1000 Da) to separate low-MW impurities while retaining the intact compound .
- Crystallography-driven design : Tailor solvent polarity (e.g., acetone/water mixtures) to favor crystallization of the desired stereoisomer .
Methodological Frameworks for Complex Research Scenarios
Q. Q3.1: How should researchers design experiments to account for the compound’s instability in aqueous environments?
Methodological Answer:
- Stability screens : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of acetyl groups) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to preserve integrity in long-term storage .
- In silico modeling : Predict hydrolysis rates using software like ACD/Labs Percepta to preemptively adjust buffer conditions .
Q. Q3.2: What interdisciplinary approaches integrate this compound into materials science or catalytic applications?
Methodological Answer:
- Surface functionalization : Graft the compound onto silica nanoparticles via hydroxyl group silanization for heterogeneous catalysis .
- Hybrid materials : Co-crystallize with metal-organic frameworks (MOFs) to exploit its redox-active hydroxyl groups for sensor development .
- Computational screening : Use COMSOL Multiphysics to simulate charge transfer or adsorption properties in novel material matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
